molecular formula C21H25N5O3 B15000625 6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15000625
M. Wt: 395.5 g/mol
InChI Key: VOGZHNHJPJXRDD-UHFFFAOYSA-N
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Description

6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a butyl group, a hydroxyethyl group, and a phenyl group attached to an imidazopurine core. The compound’s molecular formula is C20H24N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BUTYL-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactions and applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

8-butyl-6-(2-hydroxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25N5O3/c1-4-5-11-15-16(14-9-7-6-8-10-14)25(12-13-27)20-22-18-17(26(15)20)19(28)24(3)21(29)23(18)2/h6-10,27H,4-5,11-13H2,1-3H3

InChI Key

VOGZHNHJPJXRDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C4=CC=CC=C4

Origin of Product

United States

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